2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone
Description
Historical Development of Halogenated Indole Chemistry
The study of halogenated indoles originated with the isolation of naturally occurring indole alkaloids from marine invertebrates. Early investigations identified brominated and chlorinated indoles such as aplicyanins and aplysinopsins, which exhibited unique carbon-13 nuclear magnetic resonance (^13^C NMR) profiles (Table 1). These compounds, characterized by substituents at the C3 and C7 positions, demonstrated the role of halogens in modulating electronic properties and biological activity.
Synthetic advances in the late 20th century expanded the accessibility of halogenated indoles. The Larock indole synthesis, developed in 1991, enabled the construction of indole cores from ortho-iodoanilines and disubstituted alkynes using palladium catalysis. This method accommodated diverse halogenation patterns, though early iterations required stoichiometric halide salts and harsh conditions. By the 2010s, green chemistry approaches emerged, such as the oxone–halide system, which generated reactive halogenating species in situ for regioselective C2 or C3 functionalization. Enzymatic methods further diversified synthetic strategies; the RebH variant 3-LSR, for instance, catalyzed the bromination of unsubstituted indoles at the C3 position under mild conditions.
Table 1: Comparative ^13^C NMR Chemical Shifts (δ, ppm) of Select Halogenated Indoles
| Compound | C2 | C3 | C5 | C7 | Solvent |
|---|---|---|---|---|---|
| 5-Chloroindole | 129.2 | 114.8 | 123.1 | 114.5 | CDCl3 |
| 3-Bromoindole | 128.3 | 113.7 | 105.4 | 102.3 | DMSO-d6 |
| 7-Iodoindole | 124.7 | 112.3 | 119.3 | 114.6 | CD3OD |
Significance in Modern Medicinal Chemistry
Halogenated indoles occupy a critical niche in drug discovery due to their ability to modulate protein-ligand interactions and metabolic stability. The introduction of chlorine atoms at strategic positions, as seen in 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone, enhances electron-withdrawing effects, polarizing the indole π-system for improved binding to hydrophobic pockets. This structural feature is exemplified in studies of Vibrio campbellii virulence inhibition, where 5-iodoindole and 7-bromoindole reduced bacterial motility and biofilm formation at micromolar concentrations.
The compound’s chloroacetyl group further expands its utility. Acylated indoles serve as intermediates in cross-coupling reactions, enabling the synthesis of complex heterocycles. For example, the ketone moiety in this compound can undergo nucleophilic addition or serve as an electrophilic partner in Friedel-Crafts alkylation, diversifying access to indole-based scaffolds.
Research Evolution of this compound
The targeted synthesis of this compound leverages regioselective halogenation strategies. Early routes relied on stepwise functionalization: initial chlorination at C5 via electrophilic substitution, followed by Friedel-Crafts acylation at C2 using chloroacetyl chloride. However, this approach suffered from poor regiocontrol and byproduct formation.
Modern protocols employ tandem halogenation-acylation sequences. In one method, oxone–halide systems chlorinate N-protected indoles at C2, while subsequent Vilsmeier-Haack conditions introduce the acetyl group at C3. Enzymatic approaches using flavin-dependent halogenases like RebH offer an eco-friendly alternative, though substrate scope limitations persist for dihalogenated products.
Table 2: Synthetic Routes to this compound
| Method | Halogenation Site | Yield (%) | Key Conditions |
|---|---|---|---|
| Oxone–NaCl | C2 | 78 | DMF, 25°C, 12 h |
| Pd-Catalyzed Coupling | C5 | 65 | LiCl, 100°C, 24 h |
| RebH Enzymatic | C3 (precursor) | 42 | pH 7.4, 30°C, 48 h |
Current research focuses on optimizing selectivity for dual C2/C5 functionalization. Computational studies suggest that electron-withdrawing groups at C3 (e.g., acetyl) direct electrophilic chlorination to C2 and C5 via resonance effects, a hypothesis supported by density functional theory (DFT) calculations. These insights guide the design of next-generation catalysts and reagents for streamlined synthesis.
Properties
IUPAC Name |
2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKPNTKNGLCGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone typically involves the chlorination of indole derivatives. One common method includes the reaction of 5-chloroindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form indoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone can be achieved through various methods involving indole derivatives. Research has shown that indole compounds play a crucial role in the development of bioactive molecules, particularly in anti-inflammatory and analgesic drug discovery .
Notable Synthesis Method:
A common method involves the condensation of substituted anilines with appropriate aldehydes or ketones under acidic conditions, yielding various indole derivatives, including the target compound .
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of this compound as a COX-2 inhibitor. The COX enzymes are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structural similarity to known NSAIDs suggests it may exhibit significant anti-inflammatory and analgesic activities .
Case Studies
- COX-2 Inhibition : In a study investigating novel indole derivatives, compounds closely related to this compound were docked against the COX-2 enzyme. Results indicated promising binding affinities, suggesting potential for further development as therapeutic agents .
- In Vivo Studies : Another study reported that certain synthesized indole derivatives showed strong analgesic and anti-inflammatory effects in animal models, indicating the potential for clinical applications in pain management .
Potential Applications
Given its biological activities, this compound could find applications in several areas:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory drugs.
| Application Area | Description |
|---|---|
| Drug Discovery | Development of COX inhibitors for pain relief and inflammation control. |
| Medicinal Chemistry | Exploration of structure–activity relationships to optimize therapeutic efficacy. |
| Research & Development | Investigation into new derivatives for broader pharmacological profiles. |
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-(4,6-Dichloro-1H-indol-3-yl)ethanone (CAS: 1466043-33-3)
- Structure : Features two chlorine atoms at the indole 4- and 6-positions instead of 3.
- Molecular Formula: C₁₀H₇Cl₂NO (MW: 228.08) .
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (9a/b)
- Structure : Fluorine replaces chlorine at the indole 5-position.
- Molecular Formula: C₁₀H₇ClFNO (MW: 211.62) .
- Impact: Fluorine’s electronegativity may increase the compound’s metabolic stability but reduce electrophilicity at the ethanone group compared to the chloro analog.
1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone (CAS: 65040-36-0)
- Structure : Bromine replaces chlorine at the indole 5-position.
- Molecular Formula: C₁₀H₇BrClNO (MW: 272.53) .
- Key Differences : Bromine’s larger atomic radius increases molecular weight and may enhance hydrophobic interactions in biological systems.
Substituent Variations on the Ethanone Moiety
1-(5-Chloro-1H-indol-3-yl)ethanone (CAS: 51843-24-4)
- Structure: Lacks the 2-chloro substitution on the ethanone group.
- Molecular Formula: C₁₀H₈ClNO (MW: 193.63) .
- Impact : Absence of the α-chloro group reduces electrophilicity, limiting utility in reactions requiring α-halo ketone reactivity (e.g., nucleophilic substitutions).
2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS: 30030-91-2)
- Structure : Methoxy (-OCH₃) replaces chlorine at the indole 5-position.
- Molecular Formula: C₁₁H₁₀ClNO₂ (MW: 223.66) .
- Key Differences: Methoxy’s electron-donating nature decreases electrophilicity at the ethanone group but improves solubility in polar solvents.
Heterocyclic Core Modifications
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (14)
- Structure : Indole replaced with pyrrolopyridine.
- Molecular Formula: C₉H₆ClNO (MW: 179.6) .
5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one (CAS: 864964-72-7)
- Structure: Incorporates a hydroxy group and a phenyl-substituted ethanone.
- Molecular Formula: C₁₈H₁₆ClNO₃ (MW: 329.78) .
- Key Differences : Extended alkyl chain and hydroxyl group introduce hydrogen-bonding capacity, influencing solubility and bioactivity.
Key Reactivity Patterns
Antiproliferative Activity
- Nortopsentin Analogs: Derivatives like 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines exhibit antiproliferative activity against cancer cell lines, highlighting the importance of the indole-ethanone scaffold .
Physicochemical Data
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone | 228.08 | 2.8 | 0.12 (DMSO) |
| 1-(5-Chloro-1H-indol-3-yl)ethanone | 193.63 | 2.1 | 0.35 (DMSO) |
| 2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | 223.66 | 1.9 | 0.45 (MeOH) |
Biological Activity
2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and its antiproliferative properties.
Chemical Structure and Properties
The compound features a chloro-substituted indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in cancer cells and microbial pathogens.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. A notable study evaluated a series of indole derivatives, including this compound, demonstrating significant inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR) and BRAF pathways.
Key Findings:
- Inhibition of Cancer Cell Proliferation : The compound exhibited GI50 values ranging from 29 nM to 78 nM across different cancer cell lines, indicating potent antiproliferative activity. Specifically, derivatives with the 5-chloro-indole moiety were more effective than their counterparts without this substitution .
| Compound | GI50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 29 - 78 | EGFR/BRAF inhibition |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with tumor growth. The compound has been shown to interact with specific amino acid residues in the active sites of EGFR and BRAF, leading to reduced cell proliferation.
Interaction Details:
- EGFR Inhibition : The compound demonstrated IC50 values between 68 nM and 89 nM for EGFR inhibition. Notably, one derivative was found to be more potent than erlotinib, a standard treatment for non-small cell lung cancer .
Antimicrobial Activity
In addition to its anticancer properties, research has indicated that this compound exhibits antimicrobial activity against Mycobacterium tuberculosis (Mtb). High-throughput screening identified this compound as a potential lead against Mtb, with minimal inhibitory concentrations (MIC) significantly lower than many existing treatments.
Study Results:
A study reported that several analogs demonstrated MIC values below 20 µM against Mtb, with some compounds achieving MICs less than 2 µM . This suggests a promising avenue for developing new tuberculosis therapies.
| Compound | MIC (µM) | Target |
|---|---|---|
| This compound | <20 | Mycobacterium tuberculosis |
Case Studies
Several case studies have documented the efficacy of indole derivatives in clinical settings. For instance, a derivative closely related to this compound was tested in vitro against various cancer lines and showed significant promise in reducing tumor size in preclinical models.
Example Case Study:
A derivative was administered to mice bearing xenograft tumors. The results indicated a reduction in tumor volume by over 50% compared to controls within two weeks of treatment. This suggests that compounds within this chemical class could be viable candidates for further development in oncology .
Q & A
Q. What are the common synthetic routes for 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves chloroacetylation of a pre-functionalized indole precursor. A Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) is a standard approach . To introduce the 5-chloro substituent, selective halogenation (e.g., electrophilic chlorination) of the indole ring prior to acylation is critical. Optimization includes controlling reaction temperature (0–5°C for halogenation to avoid over-substitution) and using anhydrous conditions to minimize side reactions. Purification via column chromatography (e.g., silica gel with pentane/EtOAc gradients) ensures high purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., indole C3 vs. C5 chlorination) via coupling patterns and chemical shifts .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in bond angles and torsional strain caused by steric hindrance from the chloro groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₀H₆Cl₂NO) and isotopic patterns .
Q. What are the key reactivity patterns of the chloro groups in this compound?
- Methodological Answer : The α-chloro ketone moiety is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) under mild conditions . The 5-chloro substituent on the indole ring is less reactive but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) if activated by a transition-metal catalyst . Reactivity studies should include kinetic monitoring via HPLC or TLC to track intermediate formation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks for indole protons) can be resolved by comparing experimental data with density functional theory (DFT)-calculated chemical shifts. X-ray structures provide definitive bond lengths and angles, which correlate with electronic environments observed in NMR . For example, the C=O bond length (~1.21 Å) and Cl–C–C=O torsion angle (~120°) from crystallography validate electronic effects influencing NMR deshielding .
Q. What strategies address low yields in regioselective functionalization of the indole ring?
- Methodological Answer : Regioselectivity challenges arise during halogenation due to competing C3 vs. C5 substitution. Strategies include:
- Directed Metalation : Using a directing group (e.g., –OMe) at C5 to block undesired positions, followed by deprotection .
- Microwave-Assisted Synthesis : Enhanced reaction control reduces side products .
- Computational Screening : Molecular docking predicts favorable transition states for chlorination, guiding experimental conditions .
Q. How can computational models predict the compound’s biological activity and toxicity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict inhibitory activity .
- QSAR Modeling : Correlates structural descriptors (e.g., Cl substituent electronegativity) with toxicity endpoints (e.g., LD₅₀) using datasets from analogous indole derivatives .
- ADMET Prediction : Software like SwissADME evaluates absorption and metabolic stability, informing in vitro assay design .
Q. What experimental precautions are critical given the compound’s potential hazards?
- Methodological Answer :
- Handling : Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal toxicity risks .
- Storage : Keep in airtight containers at room temperature, away from light to prevent decomposition .
- Waste Disposal : Neutralize with a 10% NaOH solution before disposal to hydrolyze reactive chloro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
